molecular formula C7H5N3O3 B2770373 3-Azido-4-hydroxybenzoic acid CAS No. 1393745-16-8

3-Azido-4-hydroxybenzoic acid

Cat. No.: B2770373
CAS No.: 1393745-16-8
M. Wt: 179.135
InChI Key: ISNGAPLVSJCUFQ-UHFFFAOYSA-N
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Description

3-Azido-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an azido group (-N₃) at the third position and a hydroxyl group (-OH) at the fourth position on the benzene ring

Mechanism of Action

Target of Action

3-Azido-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid. The primary targets of 4-hydroxybenzoic acid are p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes are found in various organisms such as Pseudomonas aeruginosa, Escherichia coli, and Pseudomonas fluorescens. They play crucial roles in the metabolism of aromatic compounds .

Mode of Action

It is known that azido groups can be highly reactive and may interact with dna, potentially leading to mutagenic effects . The azido group in the compound could potentially react with the active sites of its target enzymes, altering their function .

Biochemical Pathways

4-hydroxybenzoic acid, a related compound, is involved in the ubiquinone biosynthesis metabolic pathway

Result of Action

Azido groups are known to be highly reactive and can interact with dna, potentially leading to mutagenic effects . This suggests that this compound could have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, oxygen limitation has been shown to enhance the production of 3-amino-4-hydroxybenzoic acid, a related compound, in Corynebacterium glutamicum . It’s plausible that similar environmental factors could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Nucleophiles: Sodium azide (NaN₃).

    Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.

Major Products:

    Reduction Products: 3-Amino-4-hydroxybenzoic acid.

    Substitution Products: Various azide derivatives depending on the nucleophile used.

    Esterification Products: Esters of this compound.

Properties

IUPAC Name

3-azido-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGAPLVSJCUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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